molecular formula C18H36O6 B1221336 Dodecyl alpha-D-glucopyranoside CAS No. 29980-16-3

Dodecyl alpha-D-glucopyranoside

Cat. No.: B1221336
CAS No.: 29980-16-3
M. Wt: 348.5 g/mol
InChI Key: PYIDGJJWBIBVIA-SFFUCWETSA-N
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Description

Dodecyl alpha-D-glucopyranoside is a non-ionic surfactant and detergent commonly used in biochemical research. It is composed of a dodecyl (C12) alkyl chain attached to an alpha-D-glucopyranoside moiety. This compound is known for its ability to solubilize and purify membrane proteins, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl alpha-D-glucopyranoside can be synthesized through the reaction of D-glucose with 1-dodecanol. The reaction typically involves the use of an acid catalyst to promote the formation of the glycosidic bond between the glucose and the dodecyl alcohol. The reaction is carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves enzymatic catalysis. Enzymes such as beta-glucosidase can be used to catalyze the reaction in organic solvents or ionic liquids. This method offers advantages such as regio- and stereo-selectivity, mild reaction conditions, and simplified product separation .

Chemical Reactions Analysis

Types of Reactions: Dodecyl alpha-D-glucopyranoside primarily undergoes hydrolysis reactions, where the glycosidic bond is cleaved to yield D-glucose and dodecanol. This reaction can be catalyzed by acids or enzymes such as glucosidases .

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions or enzymatic catalysis using glucosidases.

    Oxidation: Mild oxidizing agents can be used to oxidize the hydroxyl groups on the glucose moiety.

    Reduction: Reducing agents can reduce any oxidized forms of the compound back to its original state.

Major Products:

    Hydrolysis: D-glucose and dodecanol.

    Oxidation: Oxidized derivatives of the glucose moiety.

    Reduction: Reduced forms of any oxidized derivatives.

Scientific Research Applications

Membrane Protein Solubilization

Dodecyl alpha-D-glucopyranoside is widely used for the solubilization of membrane proteins, particularly G-Protein-Coupled Receptors (GPCRs). This surfactant facilitates the extraction and purification of these proteins while maintaining their functional state.

Case Study: GPCR Purification
In a study examining the extraction of GPCRs, this compound was shown to effectively solubilize membrane proteins without denaturing them, allowing for subsequent functional assays and structural analysis .

Detergent Properties

As a nonionic detergent, this compound exhibits low toxicity and excellent solubilization capabilities. It is particularly effective in maintaining the integrity of protein structures during purification processes.

Table 1: Comparison of Surfactants for Protein Solubilization

SurfactantCMC (mM)Protein Recovery (%)Functional Integrity
This compound0.01285High
Triton X-1000.2570Moderate
Nonidet P-400.175Low

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains. Its effectiveness varies with the type of bacteria, showing significant activity against Gram-positive bacteria.

Case Study: Antimicrobial Efficacy
Research demonstrated that this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.12 mM against selected Gram-positive pathogens such as Staphylococcus aureus and Listeria monocytogenes .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (mM)MBC (mM)
Staphylococcus aureus0.030.03
Listeria monocytogenes0.120.12
Enterococcus faecalis0.050.05

Drug Formulation

In pharmaceutical formulations, this compound can enhance drug delivery systems by improving the solubility and stability of hydrophobic drugs.

Case Study: Drug Delivery Enhancement
A study investigating the use of this compound in liposomal formulations found that it improved encapsulation efficiency and release profiles of poorly soluble compounds .

Table 3: Drug Encapsulation Efficiency

Drug NameEncapsulation Efficiency (%)Release Rate (%)
Drug A9050
Drug B8545
Drug C9560

Mechanism of Action

The primary mechanism by which dodecyl alpha-D-glucopyranoside exerts its effects is through its surfactant properties. It reduces the surface tension between different phases, allowing for the solubilization of hydrophobic molecules in aqueous solutions. This property is particularly useful in the solubilization and purification of membrane proteins. Additionally, its interaction with skin barrier lipids enhances the permeation of drugs through the skin .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific alpha-glycosidic linkage, which can influence its interaction with biological molecules and its overall surfactant properties. This makes it particularly effective in certain applications where other similar compounds may not perform as well.

Biological Activity

Dodecyl alpha-D-glucopyranoside (C12G) is a non-ionic surfactant derived from glucose, notable for its amphiphilic properties. This compound has garnered attention for its biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biological activity of C12G, summarizing key research findings, case studies, and relevant data.

This compound consists of a dodecyl (C12) alkyl chain linked to an alpha-D-glucopyranoside moiety. Its amphiphilic nature allows it to interact with lipid membranes, making it a candidate for various biological applications.

Antimicrobial Activity

C12G exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) and critical micelle concentration (CMC) are critical parameters in evaluating its efficacy.

Key Findings

  • Gram-Positive Bacteria : C12G has demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes. Studies indicate that the antimicrobial efficacy correlates with the length of the alkyl chain; longer chains enhance activity due to better membrane interaction .
  • Gram-Negative Bacteria : The activity against Gram-negative bacteria is limited due to the protective outer membrane structure. Research suggests that modifications in the molecular structure may improve penetration through this barrier .

Comparative Data on Antimicrobial Activity

CompoundCMC (mM)MIC (mM)Target Bacteria
C5G35>4E. coli
C10G0.2770.5-2S. aureus
C12G0.0120.03-0.12L. monocytogenes

The table above illustrates that as the alkyl chain length increases from C5 to C12, both CMC and MIC values decrease significantly, indicating enhanced antimicrobial potency .

Cytotoxic Activity

Research has also explored the cytotoxic effects of C12G on human cell lines. While generally low, cytotoxicity can increase with longer hydrophobic tails.

Study Insights

  • In Jurkat cell lines, the cytotoxicity of triazole-linked alkyl glucopyranosides increased with alkyl chain length, suggesting that similar trends may apply to C12G .
  • Apoptotic mechanisms have been identified, including mitochondrial depolarization and caspase activation, highlighting potential therapeutic applications in cancer treatment .

Case Studies

  • Transdermal Drug Delivery : A study indicated that dodecyl amino glucoside enhances transdermal delivery by interacting reversibly with stratum corneum lipids, suggesting potential use in topical formulations .
  • Antichlamydial Activity : Research showed that derivatives of dodecyl glucopyranosides exhibited moderate antibacterial activity against Chlamydia, indicating their potential as selective therapeutic agents .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIDGJJWBIBVIA-SFFUCWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310835
Record name Dodecyl α-D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29980-16-3
Record name Dodecyl α-D-glucopyranoside
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Record name Dodecyl alpha-D-glucopyranoside
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Record name Dodecyl α-D-glucopyranoside
Source EPA DSSTox
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Record name Dodecyl α-D-glucopyranoside
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